molecular formula C24H20N4S B3573224 9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide

9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide

Cat. No.: B3573224
M. Wt: 396.5 g/mol
InChI Key: OXPGTGDRVPONMF-UHFFFAOYSA-N
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Description

9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and phenyl derivatives with imidazo[1,2-a]benzimidazole under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .

Scientific Research Applications

9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby affecting cellular processes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to changes in cell behavior .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Properties

IUPAC Name

4-benzyl-2-methyl-N-phenylimidazo[1,2-a]benzimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4S/c1-17-22(23(29)26-19-12-6-3-7-13-19)28-21-15-9-8-14-20(21)27(24(28)25-17)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPGTGDRVPONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=S)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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